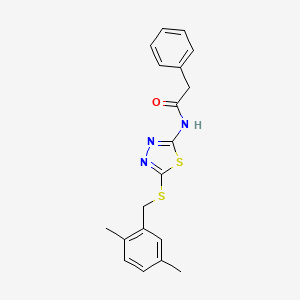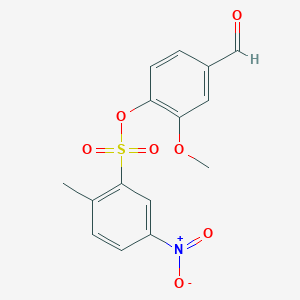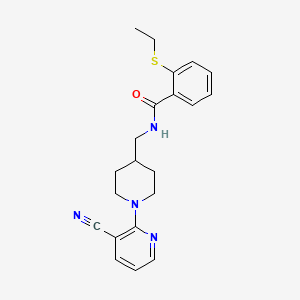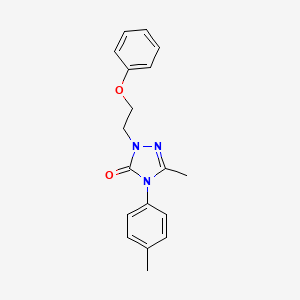
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, also known as DT-13, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the thiadiazole family and has been shown to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated the synthesis and evaluation of various 1,3,4-thiadiazole derivatives, including N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, for their anticancer activities. These compounds have been tested against a range of human tumor cell lines to determine their efficacy in inhibiting cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting their potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012).
Glutaminase Inhibition
Another significant area of research is the evaluation of thiadiazole derivatives as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism. By inhibiting glutaminase, these compounds can potentially suppress the growth of cancer cells, offering a therapeutic strategy for cancer treatment. Studies have produced analogs such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its derivatives, which have shown potent inhibition of kidney-type glutaminase (GLS) and demonstrated antiproliferative effects in cancer models (Shukla et al., 2012).
Synthetic Methodologies
The synthesis of thiadiazole derivatives, including this compound, involves various chemical reactions that provide insights into improving synthetic methodologies for producing these compounds. Research has focused on developing efficient, high-yield methods that are environmentally friendly, demonstrating the versatility of thiadiazole chemistry in medicinal applications (Wang et al., 2010).
Antimicrobial and Antioxidant Properties
Beyond anticancer applications, some thiadiazole derivatives have been explored for their antimicrobial and antioxidant properties. These studies provide a foundation for the development of new therapeutic agents targeting various diseases and conditions, underscoring the multifaceted potential of thiadiazole-based compounds (Lu et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds like 2,4-disubstituted thiazoles have been reported to exhibit a wide range of biological activities .
Mode of Action
It can be inferred that the compound might interact with its targets through a mechanism similar to other sulfur-containing compounds .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The molecular weight of a similar compound, 2,5-dimethylbenzyl chloride, is reported to be 154637 , which might give some insights into its pharmacokinetic properties.
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities .
Action Environment
The stability of similar compounds might be influenced by factors such as temperature, ph, and presence of other chemicals .
Eigenschaften
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-13-8-9-14(2)16(10-13)12-24-19-22-21-18(25-19)20-17(23)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDLAJDOAUBFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine](/img/structure/B2726071.png)
![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726076.png)


![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2726080.png)

![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726084.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2726085.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2726087.png)
![2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2726088.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide](/img/structure/B2726089.png)

